molecular formula C10H9BrClNO B1383925 1-(4-Bromo-3-chlorobenzoyl)azetidine CAS No. 1864535-80-7

1-(4-Bromo-3-chlorobenzoyl)azetidine

Cat. No.: B1383925
CAS No.: 1864535-80-7
M. Wt: 274.54 g/mol
InChI Key: DDVHYUXOIBBBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Mode of Action

Azetidines, the core structure of 1-(4-Bromo-3-chlorobenzoyl)azetidine, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . .

Biochemical Pathways

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines

Result of Action

, suggesting that they may have diverse effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

1-(4-Bromo-3-chlorobenzoyl)azetidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in catalytic processes, such as Henry, Suzuki, Sonogashira, and Michael additions . These interactions are primarily driven by the compound’s strained ring structure, which makes it an excellent candidate for ring-opening and expansion reactions. Additionally, this compound has been found to act as an amino acid surrogate, making it valuable in peptidomimetic and nucleic acid chemistry .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, this compound has been observed to impact cell signaling pathways, which can affect cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. The strained ring structure of this compound allows it to participate in ring-opening reactions, which can result in the formation of reactive intermediates that interact with biomolecules . Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . Additionally, this compound can affect the overall metabolic balance within cells, contributing to its potential therapeutic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within specific tissues are important for understanding its pharmacokinetics and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been observed to localize within the nucleus, cytoplasm, and other cellular organelles, where it interacts with biomolecules to exert its effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

The synthesis of 1-(4-Bromo-3-chlorobenzoyl)azetidine typically involves the reaction of 4-bromo-3-chlorobenzoyl chloride with azetidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, facilitates the formation of the desired product .

Industrial production methods for azetidines often involve the use of microwave irradiation and solid supports to enhance reaction efficiency and yield . These methods are scalable and can be adapted for the large-scale production of this compound.

Chemical Reactions Analysis

1-(4-Bromo-3-chlorobenzoyl)azetidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include isothiocyanates, dimethylsulfoxonium methylide, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-3-chlorobenzoyl)azetidine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1-(4-Bromo-3-chlorobenzoyl)azetidine can be compared with other azetidine derivatives and related compounds such as aziridines. Azetidines are generally more stable than aziridines due to their larger ring size, which reduces ring strain

Similar compounds include:

Properties

IUPAC Name

azetidin-1-yl-(4-bromo-3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-8-3-2-7(6-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVHYUXOIBBBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-3-chlorobenzoyl)azetidine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-3-chlorobenzoyl)azetidine
Reactant of Route 3
Reactant of Route 3
1-(4-Bromo-3-chlorobenzoyl)azetidine
Reactant of Route 4
Reactant of Route 4
1-(4-Bromo-3-chlorobenzoyl)azetidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(4-Bromo-3-chlorobenzoyl)azetidine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-Bromo-3-chlorobenzoyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.